2-(4-Isobutylphenyl)butyronitrile

CAS No.:

Cat. No.: VC13997809

Molecular Formula: C14H19N

Molecular Weight: 201.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19N |

|---|---|

| Molecular Weight | 201.31 g/mol |

| IUPAC Name | 2-[4-(2-methylpropyl)phenyl]butanenitrile |

| Standard InChI | InChI=1S/C14H19N/c1-4-13(10-15)14-7-5-12(6-8-14)9-11(2)3/h5-8,11,13H,4,9H2,1-3H3 |

| Standard InChI Key | LCHXWMKPXFAYFI-UHFFFAOYSA-N |

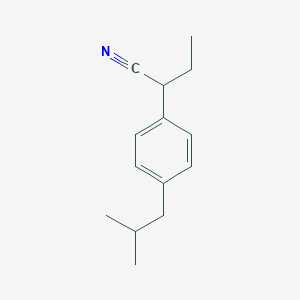

| Canonical SMILES | CCC(C#N)C1=CC=C(C=C1)CC(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

2-(4-Isobutylphenyl)butyronitrile (C₁₄H₁₉N) features a phenyl ring substituted with an isobutyl group at the para position and a butyronitrile (–CH₂CH₂CN) moiety at the adjacent carbon. The structure is represented as:

This configuration is analogous to 2-(4-isobutylphenyl)propanenitrile (C₁₃H₁₇N) , with an additional methylene group in the aliphatic chain.

Nomenclature and Synonyms

-

IUPAC Name: 2-(4-(2-Methylpropyl)phenyl)butyronitrile

-

Common Synonyms:

-

Butibufen nitrile

-

2-(4-Isobutylphenyl)butanenitrile

-

Synthesis and Manufacturing

Synthetic Pathway

The production of 2-(4-isobutylphenyl)butyronitrile follows a patented multi-step process :

-

Chloromethylation: Isobutylbenzene reacts with formaldehyde and HCl to form 4-isobutylbenzyl chloride.

-

Cyanidation: The benzyl chloride intermediate is treated with sodium cyanide (NaCN) in the presence of a phase-transfer catalyst (e.g., methyltrialkylammonium chloride) to yield 4-isobutylbenzyl cyanide.

-

Alkylation: The cyanide undergoes alkylation with ethyl chloride (C₂H₅Cl) in aqueous NaOH, producing 2-(4-isobutylphenyl)butyronitrile.

A critical purification step involves reacting residual unalkylated nitrile with benzaldehyde to form a non-hydrolyzable adduct, ensuring minimal impurities in the final product .

Reaction Conditions

Physical and Chemical Properties

Physicochemical Data

Stability and Reactivity

-

Stability: Hygroscopic; requires storage under inert atmosphere at 2–8°C .

-

Reactivity: Hydrolyzes in acidic or basic conditions to form 2-(4-isobutylphenyl)butyric acid .

Applications in Pharmaceutical Synthesis

Role in Butibufen Production

2-(4-Isobutylphenyl)butyronitrile is hydrolyzed under acidic conditions (e.g., H₂SO₄, acetic acid) to yield butibufen :

The hydrolysis is typically conducted at reflux for 8–12 hours, followed by purification via solvent extraction and crystallization .

Therapeutic Relevance

Butibufen, the final product, exhibits:

-

Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes .

-

Analgesic and Antipyretic Effects: Comparable to ibuprofen but with a longer aliphatic chain for enhanced solubility .

Comparative Analysis with Related Nitriles

| Compound | Molecular Formula | Boiling Point (°C) | Primary Use |

|---|---|---|---|

| 2-(4-Isobutylphenyl)propanenitrile | C₁₃H₁₇N | 289.3 | Ibuprofen precursor |

| 2-(4-Isobutylphenyl)butyronitrile | C₁₄H₁₉N | >290 (predicted) | Butibufen precursor |

The extended aliphatic chain in the butyronitrile derivative enhances lipophilicity, potentially improving drug bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume